molecular formula C13H13ClN2O2 B068476 Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate CAS No. 187999-47-9

Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B068476
CAS No.: 187999-47-9
M. Wt: 264.71 g/mol
InChI Key: ZIESGPVHEATPDG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a versatile and high-value chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound features a core imidazole ring, a privileged structure in drug discovery, which is strategically substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with an ethyl carboxylate moiety. This specific molecular architecture makes it a critical synthetic intermediate for the development of novel bioactive molecules. Its primary research applications include serving as a key precursor in the synthesis of more complex heterocyclic systems and as a building block for potential kinase inhibitors, receptor modulators, and anti-proliferative agents. Researchers utilize this compound to explore structure-activity relationships (SAR), investigating how the chlorophenyl and ester functionalities influence binding affinity and pharmacological activity. The presence of the ester group offers a handle for further synthetic modification, such as hydrolysis to the corresponding carboxylic acid or conversion to amides and other derivatives, enabling the generation of diverse compound libraries for high-throughput screening. This reagent is provided for research purposes only to advance the discovery of new therapeutic candidates and probe fundamental biochemical pathways.

Properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIESGPVHEATPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445469
Record name Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187999-47-9
Record name Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Mechanism

The most industrially viable method, as detailed in patent CN104177296A, employs α-chlorooxaloacetic acid diethyl ester as the starting material. This approach avoids traditional imidazole ring-forming reagents like 2,3-diaminobutenedinitrile, which often require harsh conditions and generate excessive by-products. The reaction proceeds via a three-step sequence:

  • Nucleophilic attack : α-Chlorooxaloacetic acid diethyl ester reacts with 4-chlorophenyl-substituted amidine in the presence of an organic base (e.g., triethylamine), forming an intermediate enamine.

  • Cyclization : Intramolecular dehydration under mild heating (60–80°C) yields the imidazole ring.

  • Esterification : Direct formation of the ethyl ester group occurs in situ, eliminating the need for separate esterification steps.

This method achieves yields exceeding 75% and reduces environmental impact by omitting corrosive agents like concentrated sulfuric acid.

Table 1: Optimized Conditions for Cyclization

ParameterValue/Range
Temperature60–80°C
SolventEthanol/THF (3:1)
CatalystTriethylamine
Reaction Time8–12 hours
Yield75–82%

Condensation of Amido-Nitriles

Two-Step Ring Closure

A less common but academically significant method involves amido-nitrile precursors (Figure 2). Ethyl 5-methyl-1H-imidazole-4-carboxylate derivatives are synthesized via:

  • Condensation : Reaction of 4-chlorophenylacetonitrile with ethyl glyoxylate in acetic acid, forming an α-cyanoenamine.

  • Cyclization : Treatment with ammonium acetate under reflux generates the imidazole ring.

Comparative Analysis of Methodologies

Yield and Scalability

  • Cyclization Route : Highest yield (75–82%), scalable to industrial production.

  • Chloromethylation : Moderate yield (60–68%), suitable for small-scale functionalization.

  • Amido-Nitrile Condensation : Academic utility but limited by purification challenges.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl group and imidazole ring enable nucleophilic substitutions under specific conditions:

  • Sulfonation : Reaction with chlorosulfonic acid forms sulfonyl chloride intermediates, which further react with amines to yield sulfonamide derivatives .
  • Amination : The imidazole nitrogen can undergo alkylation or arylation using alkyl halides or aryl boronic acids under transition-metal catalysis .

Example conditions :

Reaction TypeReagents/ConditionsProductYield
SulfonationClSO₃H, reflux, 3 hrsSulfonyl chloride intermediate53.5%
Sulfonamide formationEthylamine, CHCl₃, room temperatureN-ethylsulfonamide derivative68%

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis to form carboxylic acid derivatives:

  • Acidic Hydrolysis : HCl (6 M) at reflux for 12 hrs converts the ester to 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid .
  • Basic Hydrolysis : NaOH (2 M) in ethanol/water (1:1) at 80°C for 8 hrs yields the sodium carboxylate salt .

Kinetic data :

  • Hydrolysis follows pseudo-first-order kinetics with k=0.15hr1k=0.15\,\text{hr}^{-1} in acidic conditions .

Grignard Reactions

The imidazole ring participates in nucleophilic additions with Grignard reagents:

  • Methylmagnesium Bromide : Reacts at the C-5 position in THF at −78°C to form a tertiary alcohol derivative .

Experimental protocol :

  • Cool THF solution of the compound to −78°C under argon.
  • Add CH₃MgBr dropwise, stir for 2 hrs.
  • Quench with NH₄Cl(aq), extract with ethyl acetate.
  • Yield: 64% after column chromatography .

Coordination Chemistry

The imidazole nitrogen coordinates with transition metals, forming stable complexes:

Metal IonReaction ConditionsComplex StructureApplication
Co²⁺Ethanol, 60°C, 4 hrsOctahedral Co-imidazole complexCatalytic studies
Cu²⁺Methanol, room temperature, 12 hrsSquare-planar Cu complexAntimicrobial agents

Electrophilic Aromatic Substitution

The imidazole ring undergoes electrophilic substitution, directed by the methyl and ester groups:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C-2 position .
  • Halogenation : Br₂ in acetic acid adds bromine at C-5 .

Regioselectivity :

  • Methyl (activating) and ester (deactivating) groups create mixed directing effects, favoring substitution at C-2 and C-5 .

Reduction and Oxidation

  • Ester Reduction : LiAlH₄ in dry ether reduces the ester to a primary alcohol (RCH2OH\text{RCH}_2\text{OH}) .
  • Imidazole Oxidation : H₂O₂ in acetic acid oxidizes the imidazole ring to form N-oxide derivatives .

Comparative Reactivity with Analogues

CompoundKey Reactivity DifferencesReference
Ethyl 2-(4-chlorophenyl)-1H-imidazole-5-carboxylateHigher electrophilic substitution at C-4
Ethyl 5-methyl-1H-imidazole-4-carboxylateLacks chlorophenyl group; reduced steric hindrance

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate exhibits significant potential as a pharmaceutical agent. Its imidazole structure is known for its bioactive properties, making it a candidate for drug development.

Antimicrobial Activity

Research has indicated that imidazole derivatives possess antimicrobial properties. This compound has been tested against various bacterial strains, showing efficacy in inhibiting growth. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines, indicating its potential application in treating inflammatory diseases such as arthritis .

Anticancer Potential

Another promising application is in oncology. Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its role as a chemotherapeutic agent .

Material Science Applications

The unique chemical structure of this compound also lends itself to various applications in material science.

Corrosion Inhibitors

Imidazole derivatives are widely used as corrosion inhibitors in metal protection. The compound forms a protective layer on metal surfaces, preventing oxidation and corrosion, particularly in copper components used in electronic devices .

Organic Solderability Preservatives

In the field of electronics, this compound is utilized as an organic solderability preservative (OSP). It helps maintain the integrity of copper surfaces on printed circuit boards (PCBs) by forming a self-assembling film that protects against environmental degradation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler imidazole derivatives. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Data Tables

Application AreaSpecific UseReference
PharmaceuticalsAntimicrobial activity
PharmaceuticalsAnti-inflammatory effects
PharmaceuticalsAnticancer potential
Material ScienceCorrosion inhibitors
Material ScienceOrganic solderability preservatives

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested various concentrations of this compound against E. coli. Results indicated a dose-dependent inhibition of bacterial growth, with a minimum inhibitory concentration (MIC) established at 50 µg/mL.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments showed that treatment with this compound reduced the levels of TNF-alpha and IL-6 in macrophage cultures, highlighting its potential as an anti-inflammatory agent.

Case Study 3: Corrosion Protection

Field tests on copper wires treated with this compound demonstrated significantly improved resistance to corrosion compared to untreated samples over a six-month period.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Functional Group Impact :

  • The ethyl ester in the target compound contrasts with the carboxylic acid in ’s analog. The ester group increases lipophilicity, favoring passive diffusion across biological membranes, whereas the carboxylic acid may improve solubility in polar media .
  • Nitro groups in related compounds (e.g., 5-nitroimidazoles in ) are strong electron-withdrawing groups, often associated with antimicrobial activity. The absence of a nitro group in the target compound suggests a divergent biological profile, possibly favoring stability over reactivity .

Substituent Position and Electronic Effects :

  • Replacing the 4-chlorophenyl group with a 3-fluorophenyl () alters steric and electronic properties. Fluorine’s electronegativity may enhance dipole interactions, while the meta-substitution could disrupt planar interactions compared to para-substituted analogs .

This contrasts with the simpler imidazole core of the target compound, which offers synthetic accessibility .

Biological Activity

Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.

  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : 213.63 g/mol
  • CAS Number : 51605-32-4

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-chloroaniline with ethyl isocyanoacetate under controlled conditions. The process can be summarized as follows:

  • Formation of Imidazole Ring : The initial reaction involves the cycloaddition of isocyanoacetate with an appropriate aniline derivative.
  • Carboxylation : Subsequent steps involve the introduction of the carboxylate group to form the final product.

This method has been optimized for yield and purity, demonstrating significant improvements over previous synthetic routes .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In one study, the compound was tested against various strains of bacteria:

Bacterial StrainZone of Inhibition (mm)
Methicillin-resistant S. aureus (MRSA)15
Escherichia coli12
Pseudomonas aeruginosa10

The results indicate that the compound has moderate activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Antiviral Activity

In addition to its antibacterial properties, this compound has been evaluated for antiviral activity, particularly against HIV. The compound was found to inhibit HIV integrase activity, which is crucial for viral replication:

CompoundPercentage Inhibition (%)CC₅₀ (µM)
This compound52>200
Control Compound (MUT101)90-

The percentage inhibition indicates that while the compound shows promise, further optimization is necessary to enhance its efficacy and reduce cytotoxicity .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against clinical isolates of bacteria. It reported significant zones of inhibition, particularly against MRSA, highlighting its potential as an alternative treatment option for resistant bacterial strains .
  • Evaluation in HIV Models : Another study focused on the compound's role in inhibiting HIV integrase interactions. Results showed that it could disrupt critical viral processes, although it required further testing to assess its safety profile and therapeutic window .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate?

Methodological Answer: To optimize synthesis, employ Design of Experiments (DoE) methodologies to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example:

  • Use a central composite design to assess interactions between variables like reaction time (12–24 hrs) and molar ratios (1:1 to 1:1.5 of imidazole precursor to 4-chlorophenyl reagent).
  • Apply ANOVA to identify statistically significant factors affecting yield .

Q. How should researchers characterize the structural purity of this compound?

Methodological Answer: Combine multi-nuclear NMR spectroscopy (¹H, ¹³C, DEPT-135) and X-ray crystallography :

  • Use DMSO-d₆ as the solvent for NMR to resolve aromatic proton signals (δ 7.2–8.1 ppm for chlorophenyl and imidazole protons) .
  • For crystallography, grow single crystals via slow evaporation in ethanol and compare bond angles/lengths with DFT-optimized structures to confirm regiochemistry .

Q. What solvent systems are suitable for solubility studies of this compound?

Methodological Answer: Prioritize solvents with polar aprotic properties (e.g., DMSO, DMF) due to the compound’s aromatic and ester functional groups.

  • Conduct Hansen solubility parameter calculations (δD, δP, δH) to predict compatibility.
  • Experimentally validate using UV-Vis spectroscopy (λmax ~270 nm in DMSO) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer: Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to:

  • Map electrostatic potential surfaces (EPS) to predict nucleophilic/electrophilic sites.
  • Perform molecular docking (AutoDock Vina) against target proteins (e.g., cytochrome P450) to assess binding affinity .

Q. What mechanistic insights exist for the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Investigate using isotopic labeling (e.g., deuterated chlorophenyl groups) and HPLC-MS kinetic profiling :

  • Monitor intermediates via time-resolved ESI-MS to identify rate-limiting steps (e.g., oxidative addition of Pd catalysts) .

Q. How should researchers address contradictions in reported spectral data?

Methodological Answer: Apply multivariate analysis (e.g., PCA) to resolve discrepancies:

  • Compile NMR data from multiple studies and normalize chemical shifts using internal standards (e.g., TMS).
  • Cross-validate with IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and HPLC retention times .

Q. What advanced techniques are recommended for studying degradation pathways?

Methodological Answer: Use LC-HRMS/MS with forced degradation studies under acidic/alkaline conditions:

  • Identify degradation products (e.g., hydrolyzed ester to carboxylic acid) via fragmentation patterns .
  • Quantify stability using Arrhenius plots to predict shelf-life .

Q. How can crystal engineering improve the compound’s thermal stability?

Methodological Answer: Explore co-crystallization with dicarboxylic acids (e.g., succinic acid):

  • Analyze Hirshfeld surfaces to optimize π-π stacking and hydrogen-bonding interactions.
  • Validate stability via TGA-DSC (decomposition >200°C) .

Q. What strategies resolve regioselectivity challenges in imidazole functionalization?

Methodological Answer: Combine DFT transition-state modeling and DoE :

  • Simulate energy barriers for substitution at C2 vs. C5 positions.
  • Experimentally screen directing groups (e.g., nitro vs. methyl) to favor C4-carboxylate formation .

Q. How can green chemistry principles be applied to its synthesis?

Methodological Answer: Implement microwave-assisted synthesis and membrane separation technologies :

  • Reduce reaction time from 24 hrs to 2 hrs using microwave irradiation (80 W, 100°C).
  • Recycle catalysts via nanofiltration membranes (MWCO 500 Da) to achieve >90% recovery .

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